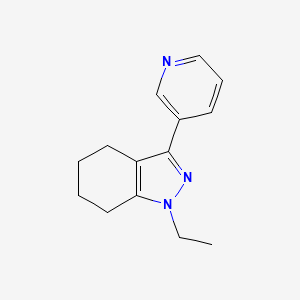

![molecular formula C8H6N4O2 B1479937 1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 2090962-16-4](/img/structure/B1479937.png)

1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Overview

Description

The compound “1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid” is a complex organic molecule. It belongs to the class of compounds known as pyrazoles, which are five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . The specific molecular structure of “this compound” would require further computational or experimental analysis for accurate determination.Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Scientific Research Applications

Synthesis and Reactivity

- Synthesis of Cyanomethyl Derivatives : Research conducted by Kutrov, Kovalenko, and Volovenko (2008) explores the synthesis and reactivity of cyanomethyl derivatives, including imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole. Their work highlights the formation of 5-amino-4-imidazo[1,2-a]-pyridin-2-yl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one and 2-amino-1-ethyl-3-imidazol[1,2-a]pyridin-2-yl-4(1H)-quinolinone through acylation and addition reactions, showcasing the compound's potential for creating diverse heterocyclic structures (Kutrov, Kovalenko, & Volovenko, 2008).

Antimicrobial and Antioxidant Activities

- Evaluation of Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) synthesized a series of compounds derived from benzimidazole and evaluated their antioxidant and antimicrobial activities. The study demonstrates the potential of these derivatives in pharmaceutical applications, especially in combating microbial infections and oxidative stress (Bassyouni et al., 2012).

Multicomponent Reactions for Library Synthesis

- Efficient Synthesis of 1H-imidazo[1,2-b]pyrazole Library : Babariya and Naliapara (2017) report on the efficient synthesis of a 1H-imidazo[1,2-b]pyrazole library via multicomponent reactions. This demonstrates the compound's utility in generating diverse molecular libraries for potential drug discovery applications (Babariya & Naliapara, 2017).

Novel Heterocyclic Compounds Synthesis

- Convenient Synthesis of N-Heterocycle-Fused Compounds : Research by Dzedulionytė et al. (2022) presents a general approach to synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one and related derivatives, showcasing the versatility of related structures in synthesizing fused heterocyclic compounds with potential biological activities (Dzedulionytė et al., 2022).

Antibacterial Activity

- Design and Synthesis for Antibacterial Activity : A study by Prasad (2021) on the design, synthesis, and evaluation of antibacterial activity of novel derivatives further highlights the potential of these compounds in developing new antibacterial agents, addressing the need for novel treatments against resistant bacterial strains (Prasad, 2021).

Future Directions

Given the wide range of applications of pyrazoles in various fields of science, there is potential for further exploration and development of “1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid” and its derivatives. This could include the development of new synthetic methods, investigation of its biological activities, and its potential use in the development of new drugs or other chemical products .

Mechanism of Action

Target of Action

The compound belongs to the class of pyrazole and imidazole derivatives. These classes of compounds have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

Pyrazole and imidazole derivatives generally interact with their targets by forming hydrogen bonds and hydrophobic interactions . The exact mode of action of this compound would depend on its specific target.

Biochemical Pathways

Pyrazole and imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets . Without knowing the specific target of this compound, it’s difficult to predict which pathways it might affect.

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Pyrazole and imidazole derivatives can have a variety of effects, including inhibiting enzyme activity, modulating receptor signaling, and affecting cell proliferation .

Properties

IUPAC Name |

1-(cyanomethyl)imidazo[1,2-b]pyrazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c9-1-2-11-3-4-12-7(11)5-6(10-12)8(13)14/h3-5H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCKKVRNPPMSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C(=O)O)N1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Prop-2-yn-1-yl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479854.png)

![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479855.png)

![1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479856.png)

![1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479857.png)

![3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479858.png)

![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479860.png)

![1-(2-chloroethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479863.png)

![3-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479865.png)

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479867.png)

![2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479868.png)

![1-Ethyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479870.png)

![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479871.png)

![1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479872.png)